

Application Notes and Protocols for Assessing ODM-204 Efficacy In Vivo

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For Researchers, Scientists, and Drug Development Professionals

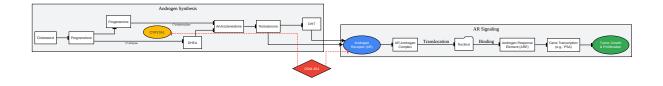
Introduction

ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.[1][2][3][4][5] This dual action makes it a compound of interest for the treatment of castration-resistant prostate cancer (CRPC), a disease state often characterized by persistent AR signaling despite androgen deprivation therapy.[1][2] **ODM-204** competitively inhibits androgen binding to the AR and also blocks the synthesis of androgens by inhibiting CYP17A1, thereby offering a two-pronged approach to suppress the androgen signaling axis that drives prostate cancer growth.[1][2][3][4]

These application notes provide detailed protocols for assessing the in vivo efficacy of **ODM-204** in preclinical models of prostate cancer. The methodologies described herein are based on published preclinical studies and are intended to guide researchers in the evaluation of **ODM-204** and similar dual-action inhibitors.

Signaling Pathway of ODM-204





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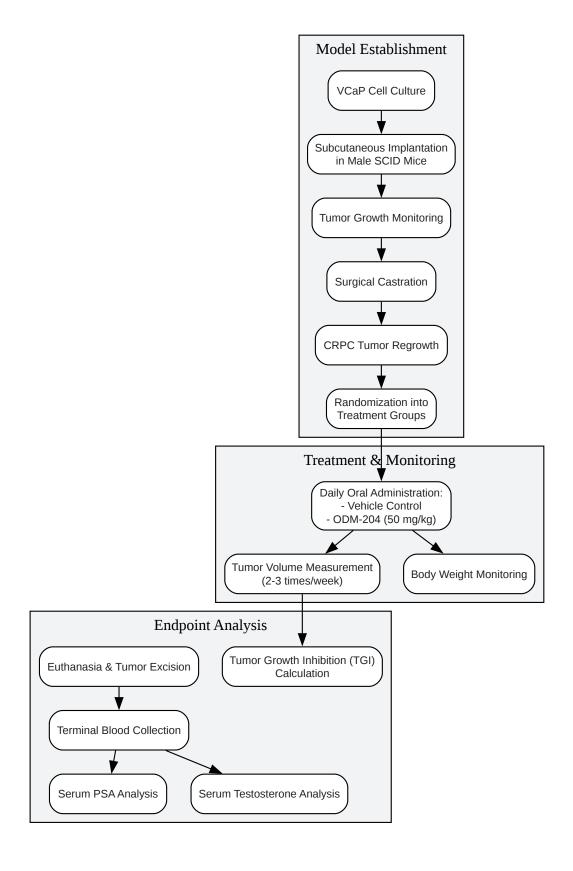
Caption: Dual mechanism of action of **ODM-204**.

Key In Vivo Efficacy Assessment Protocols Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

This protocol outlines the use of the VCaP human prostate cancer cell line, which expresses the androgen receptor, to establish a xenograft model for evaluating the anti-tumor activity of **ODM-204**.

Experimental Workflow





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